N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
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Description
N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Mechanism of Action
Pyrrolidine derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom. It’s a common scaffold in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrrolidine derivatives have been reported to possess various biological activities, including anti-inflammatory and analgesic activities .
Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres. They have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities .
Suzuki–Miyaura coupling
This is a type of carbon–carbon bond forming reaction that’s often used in the synthesis of organic compounds, including pharmaceuticals . It’s possible that this reaction was used in the synthesis of the compound you’re interested in.
Properties
IUPAC Name |
N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-31-16-5-2-4-15(11-16)27-12-14(10-20(27)28)22(30)26-8-7-17-19(13-26)33-23(24-17)25-21(29)18-6-3-9-32-18/h2-6,9,11,14H,7-8,10,12-13H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORCRBYTUWHKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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